VU0119498

Vue d'ensemble

Description

VU0119498 est un composé connu pour son rôle de modulateur allostérique positif des récepteurs muscariniques de l'acétylcholine, en particulier les sous-types M1, M3 et M5 . Il a montré un potentiel pour améliorer la sécrétion d'insuline et l'amélioration de la tolérance au glucose, ce qui en fait un candidat prometteur pour les thérapies antidiabétiques .

Applications De Recherche Scientifique

VU0119498 has been extensively studied for its potential in various scientific fields:

Mécanisme D'action

Target of Action

VU0119498 is a positive allosteric modulator (PAM) of the M1, M3, and M5 muscarinic acetylcholine receptors (mAChRs) . These receptors play key roles in various physiological processes, including the regulation of insulin secretion .

Mode of Action

As a PAM, this compound enhances the function of its target receptors. It significantly augments acetylcholine-induced insulin release from cultured cells and mouse and human pancreatic islets . This effect is absent in islets prepared from mice lacking M3Rs, indicating the involvement of M3Rs .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the stimulation of insulin secretion . By enhancing the function of M3Rs, this compound promotes insulin release, thereby improving glucose homeostasis .

Result of Action

The primary result of this compound’s action is a significant increase in plasma insulin levels, accompanied by a striking improvement in glucose tolerance . These effects are mediated by β-cell M3Rs, as they are absent in mutant mice selectively lacking M3Rs in β cells . Moreover, acute this compound treatment of obese, glucose-intolerant mice triggers enhanced insulin release and restores normal glucose tolerance .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

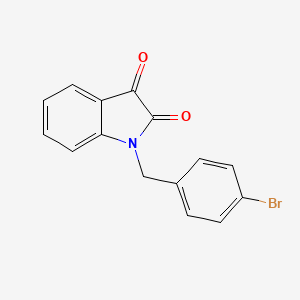

VU0119498 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure indole-2,3-dione. La synthèse implique généralement la réaction de la 4-bromobenzylamine avec l'isatine dans des conditions spécifiques pour produire le produit souhaité . Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures contrôlées pour garantir la pureté et le rendement du composé .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. La clé est de maintenir les conditions de réaction et les étapes de purification pour obtenir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

VU0119498 subit principalement des réactions typiques des dérivés d'indole, notamment des réactions de substitution et d'addition. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent l'isatine, la 4-bromobenzylamine et des solvants tels que le DMSO. Les réactions sont généralement effectuées à des températures contrôlées et peuvent nécessiter des catalyseurs pour améliorer les vitesses de réaction .

Principaux produits

Le principal produit formé par la synthèse de this compound est le dérivé indole-2,3-dione, qui est le composé actif utilisé dans diverses applications de recherche .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans divers domaines scientifiques :

Mécanisme d'action

This compound exerce ses effets en agissant comme un modulateur allostérique positif des récepteurs muscariniques de l'acétylcholine, en particulier les sous-types M1, M3 et M5 . Il améliore la liaison de l'acétylcholine à ces récepteurs, ce qui entraîne une activation accrue du récepteur et une signalisation en aval . Cela se traduit par une sécrétion d'insuline accrue et une amélioration de la tolérance au glucose .

Comparaison Avec Des Composés Similaires

Composés similaires

Isatines N-benzyliques 5-trifluorométhoxy : Une série de composés dont VU0119498 a été dérivé, présentant des propriétés de modulation allostérique similaires.

Unicité

This compound est unique en raison de sa modulation équilibrée des récepteurs M1, M3 et M5, ce qui en fait un composé polyvalent pour étudier le rôle de ces récepteurs dans divers processus physiologiques . Sa capacité à améliorer la sécrétion d'insuline sans effets secondaires importants met en évidence son potentiel en tant qu'agent thérapeutique .

Propriétés

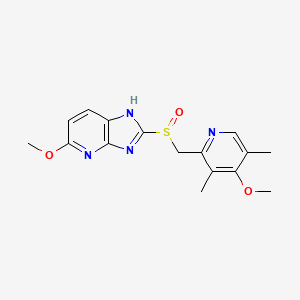

IUPAC Name |

1-[(4-bromophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELLOEULSHGYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

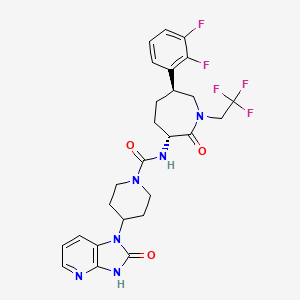

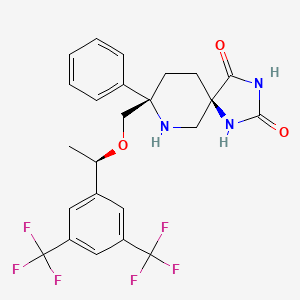

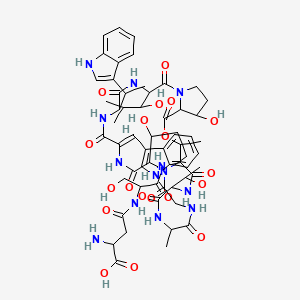

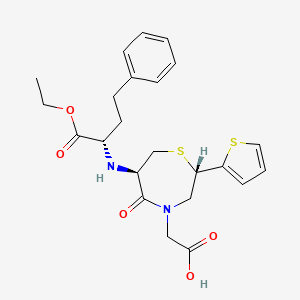

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)